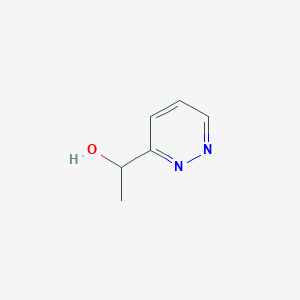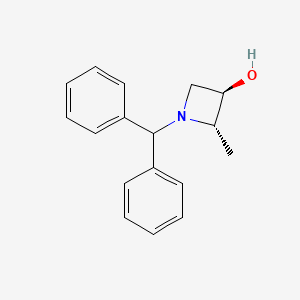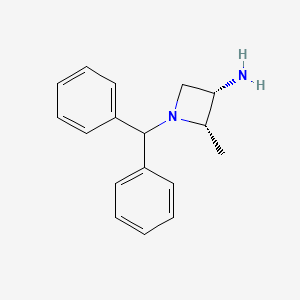![molecular formula C14H11NO3 B3108335 Methyl 2-phenyl-4H-furo[3,2-b]pyrrole-5-carboxylate CAS No. 164667-60-1](/img/structure/B3108335.png)
Methyl 2-phenyl-4H-furo[3,2-b]pyrrole-5-carboxylate
Overview
Description
“Methyl 2-phenyl-4H-furo[3,2-b]pyrrole-5-carboxylate” is a chemical compound . It is related to heteropentalenes, containing two heteroatoms in the entire structure .
Synthesis Analysis
The synthesis of “this compound” involves several steps. Upon reaction with methyl iodide, benzyl chloride, or acetic anhydride, this compound gives N-substituted products . The synthesis of this compound is also described in a two-step process .Molecular Structure Analysis
The molecular structure of “this compound” is complex and involves several functional groups . The structure was established by 1H NMR, 13C NMR and IR spectroscopy .Chemical Reactions Analysis
“this compound” undergoes several reactions. For instance, upon reaction with methyl iodide, benzyl chloride, or acetic anhydride, it gives N-substituted products . The Vilsmeier-Haack reaction of this compound led to another derivative .Scientific Research Applications
Synthesis and Derivatives
The compound serves as a pivotal precursor in synthetic organic chemistry. For instance, the Vilsmeier-Haack reaction of 4H-furo[3,2-b]pyrrole-5-carboxylate led to the formation of methyl 2-formyl-4H-furo[3,2-b]pyrrole-5-carboxylate, which was utilized as a starting compound for the synthesis of various furo[3,2-b]pyrrole derivatives under both microwave irradiation and classical heating conditions (Zemanová & Gašparová, 2013). Additionally, synthesis and reactions involving the creation of N-substituted products from methyl 2-[3-(trifluoromethyl)phenyl]-4H-furo[3,2-b]pyrrole-5-carboxylate have been described, highlighting the versatility of such compounds in chemical synthesis (Gajdoš et al., 2005).
Aromaticity and Molecular Structure
Research into the aromaticity of dihetero analogues of pentalene dianion, including methyl furo[3,2-b]pyrrole-5-carboxylate derivatives, used X-ray diffraction and ab initio calculations. This study led to insights into the aromatic character of these systems, suggesting a significant substituent effect on stability and aromaticity compared to benzene derivatives (Cyrański et al., 2001).
Antibacterial Activity
The synthesis of furo[2',3':4,5]pyrrolo[1,2-d][1,2,4]triazin-8(7H)-ones from methyl 4H-furo[3,2-b]pyrrole-5-carboxylate and their evaluation for antibacterial activity represent an application in the pharmaceutical field. This underscores the potential of derivatives of methyl 2-phenyl-4H-furo[3,2-b]pyrrole-5-carboxylate in developing new antibacterial agents (Zemanov et al., 2017).
Advanced Materials and Catalysis
The compound's derivatives have been explored for their potential in the synthesis of advanced materials and catalysis. For example, the synthesis of thio- and furan-fused heterocycles starting from acid derivatives of this compound indicates its utility in creating novel compounds with potential application in materials science (Ergun et al., 2014).
Safety and Hazards
Future Directions
Properties
IUPAC Name |
methyl 2-phenyl-4H-furo[3,2-b]pyrrole-5-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11NO3/c1-17-14(16)11-8-13-10(15-11)7-12(18-13)9-5-3-2-4-6-9/h2-8,15H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHCAABMJFIDTTL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(N1)C=C(O2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


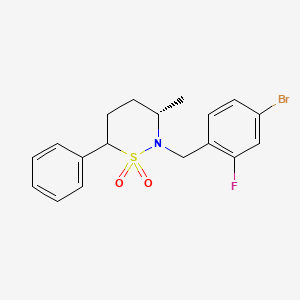

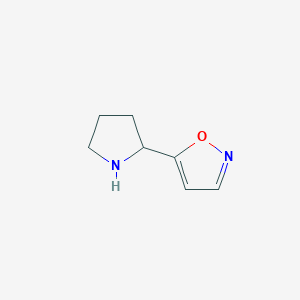
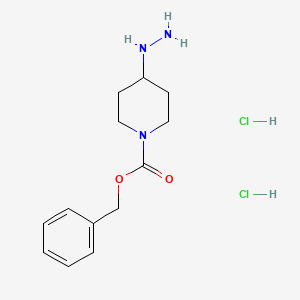

![[2-(2,5-Dichloro-pyrimidin-4-ylamino)-phenyl]-oxo-acetic acid](/img/structure/B3108313.png)
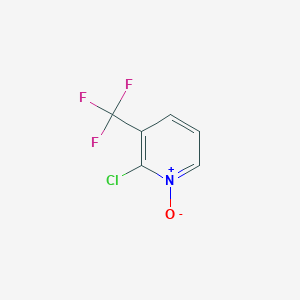
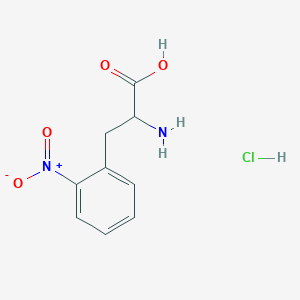

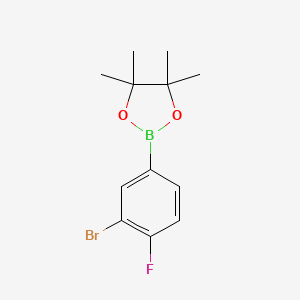
![7,7-Dimethylbicyclo[3.2.0]hept-3-en-6-one](/img/structure/B3108349.png)
